Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

2-(4-methylphenoxy)acetic acid structure
940-64-7 structure
Product Name:2-(4-methylphenoxy)acetic acid
CAS-Nr.:940-64-7
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329
Update Time:2023-11-22

2-(4-methylphenoxy)acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4-Methylphenoxy)acetic acid
    • 4-Methylphenoxyacetic acid
    • (p-Tolyloxy)-acetic acid
    • 2-(4-Methylphenoxy)acetic acid
    • Aceticacid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
    • 2-p-Tolyloxyacetic acid
    • NSC 38176
    • p-(Tolyloxy)acetic acid
    • p-Methylphenoxyacetic acid
    • 2-(p-tolyloxy)acetic acid
    • acetic acid, (4-methylphenoxy)-
    • WWY23322IK
    • SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • p-Toloxyacetic acid
    • p-tolyloxy-acetic acid
    • Enamine_002060
    • 4-methyl-phenoxyacetic acid
    • ARONIS006939
    • 2-(4-Methylphenoxy)acetic acid (ACI)
    • Acetic acid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
    • 2-(4-methylphenoxy)acetic acid
    • MDL: MFCD00014365
    • Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • InChI-Schlüssel: SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • Lächelt: O=C(COC1C=CC(C)=CC=1)O
    • BRN: 2047591

Berechnete Eigenschaften

  • Genaue Masse: 166.06300
  • Monoisotopenmasse: 166.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 148
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.9
  • Topologische Polaroberfläche: 46.5

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Schmelzpunkt: 138.0 to 142.0 deg-C
  • Siedepunkt: 297.2°C at 760 mmHg
  • Flammpunkt: 120°C
  • PSA: 46.53000
  • LogP: 1.45840
  • λ max: 222(EtOH)(lit.)
  • Löslichkeit: Nicht bestimmt

2-(4-methylphenoxy)acetic acid Sicherheitsinformationen

2-(4-methylphenoxy)acetic acid Zolldaten

  • HS-CODE:2918990090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

2-(4-methylphenoxy)acetic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158250-250g
2-(4-methylphenoxy)acetic acid
940-64-7 >98.0%(GC)
250g
¥2174.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158250-5G
2-(4-methylphenoxy)acetic acid
940-64-7 >98.0%(GC)
5g
¥153.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158250-50g
2-(4-methylphenoxy)acetic acid
940-64-7 >98.0%(GC)
50g
¥679.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158250-100g
2-(4-methylphenoxy)acetic acid
940-64-7 >98.0%(GC)
100g
¥1087.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158250-25G
2-(4-methylphenoxy)acetic acid
940-64-7 >98.0%(GC)
25g
¥424.90 2023-09-02
Alichem
A019138903-500g
2-(p-Tolyloxy)acetic acid
940-64-7 97%
500g
$429.66 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
025951-500mg
2-(4-methylphenoxy)acetic acid
940-64-7
500mg
3233.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GC394-5g
2-(4-methylphenoxy)acetic acid
940-64-7 98.0%(GC&T)
5g
¥397.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GC394-1g
2-(4-methylphenoxy)acetic acid
940-64-7 98.0%(GC&T)
1g
¥130.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GC394-25g
2-(4-methylphenoxy)acetic acid
940-64-7 98.0%(GC&T)
25g
¥1439.0 2022-07-28

2-(4-methylphenoxy)acetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Referenz
Formononetin derivative, preparation method, and medicinal use thereof
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety
Manjunath, G.; Bheemaraju, G.; Mahesh, M.; Ramana, P. Venkata, Research Journal of Pharmaceutical, 2015, 6(4), 704-716

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Referenz
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit
Lu, Yan-Chang; Liu, Jian-Bing; Liang, Hua; Shi, Yan-Nian; Fang, Jian-Xin, Youji Huaxue, 2006, 26(11), 1571-1575

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, reflux
Referenz
Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Platinum ,  Lead nitrate ,  Cadmium nitrate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Oxygen ;  0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Referenz
Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide
Chu, Wenyi; Sun, Zhizhong; Gao, Jinsheng; Hou, Yanjun, Huaxue Shijie, 2005, 46(12), 741-744

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide ,  Polyethylene glycol Solvents: Dimethylformamide ;  4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  pH 3 - 4, rt
Referenz
A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions
Wei, Tai-Bao; Liu, Hong; Li, Man-Lin; Zhang, You-Ming, Indian Journal of Chemistry, 2006, (5), 1312-1314

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Potassium iodide Solvents: Polyethylene glycol
1.2 -
Referenz
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referenz
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referenz
Microwave irradiation-promoted synthesis of aryloxy acetic acids
Lin, Min; Zhou, Jin-mei; Xia, Hai-ping; Yang, Rui-feng; Lin, Chen, Chemical Research in Chinese Universities, 2004, 20(2), 213-215

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Referenz
Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium
Bumagin, N. A.; Roshchin, A. I., Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referenz
Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents
M, Pallavi H.; Al-Ostoot, Fares Hezam; Vivek, Hamse Kameshwar; Khanum, Shaukath Ara, Journal of Molecular Structure, 2022, 1247,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
Preparation of heterocyclic oxyacetamide herbicide
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Referenz
Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst
Li, Yiqun, Huaxue Shiji, 2000, 22(1), 47-48

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referenz
Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Facile hydrolysis of esters with KOH-methanol at ambient temperature
Khurana, Jitender M.; Chauhan, Sushma; Bansal, Geeti, Monatshefte fuer Chemie, 2004, 135(1), 83-87

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Some new aryloxyacetic acid
Shah, V. H.; Purohit, D. M.; Mehta, T. S.; Ravat, N. R.; Doshi, N. G., Journal of the Institution of Chemists (India), 2003, 75(2), 62-63

2-(4-methylphenoxy)acetic acid Raw materials

2-(4-methylphenoxy)acetic acid Preparation Products

2-(4-methylphenoxy)acetic acid Lieferanten

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